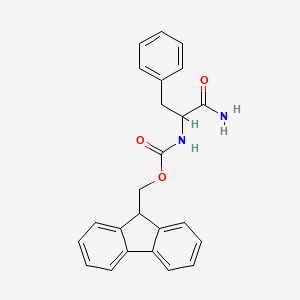

(9H-Fluoren-9-yl)methyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(9H-フルオレン-9-イル)メチル (1-アミノ-1-オキソ-3-フェニルプロパン-2-イル)カルバメート: は、分子式C24H22N2O3 を持つ化学化合物です 。 ペプチド合成における保護基として、そしてアミノ酸の保護基として知られています 。 この化合物は、フルオレニル基、フェニル基、カルバメート結合を含む複雑な構造によって特徴付けられます .

準備方法

合成経路と反応条件: (9H-フルオレン-9-イル)メチル (1-アミノ-1-オキソ-3-フェニルプロパン-2-イル)カルバメートの合成は、通常、フルオレニルメタノールとアミノ酸誘導体を特定の条件下で反応させることから始まります 。 この反応は、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で行われます 。 このプロセスには、フルオレニル基とアミノ酸誘導体との間にエステル結合を形成することが含まれます .

工業的生産方法: この化合物の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、より高い収率と純度のために最適化されており、再結晶やクロマトグラフィーなどの高度な精製技術が使用されることが多いです .

化学反応の分析

反応の種類: (9H-フルオレン-9-イル)メチル (1-アミノ-1-オキソ-3-フェニルプロパン-2-イル)カルバメートは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります.

主な生成物:

酸化: 酸化物とケトンの生成.

還元: アミンとアルコールの生成.

置換: 置換カルバメートの生成.

科学的研究の応用

作用機序

(9H-フルオレン-9-イル)メチル (1-アミノ-1-オキソ-3-フェニルプロパン-2-イル)カルバメートの作用機序は、ペプチド合成における保護基としての役割に関係しています 。 フルオレニル基は立体障害をもたらし、保護された部位での不要な反応を防ぎます 。 カルバメート結合は、広範囲の条件下で安定しており、保護されたアミノ酸の完全性を確保します 。 この化合物は、穏やかな酸性または塩基性条件下で選択的に切断され、アミノ酸の制御された放出が可能になります .

類似化合物の比較

類似化合物:

(フルオレン-9-イルメトキシ)カルボニル (Fmoc) アミノ酸: これらの化合物は、ペプチド合成における保護基としても使用されています.

N-[(9H-フルオレン-9-イルメトキシ)カルボニル]-2-メトキシ-L-フェニルアラニン: ペプチド合成で使用される別の類似化合物.

独自性: (9H-フルオレン-9-イル)メチル (1-アミノ-1-オキソ-3-フェニルプロパン-2-イル)カルバメートは、ペプチド合成中に立体障害と安定性の両方を提供する特定の構造により、独自です 。 穏やかな条件下で選択的に切断できるため、複雑なペプチドやタンパク質の合成に非常に役立ちます .

類似化合物との比較

(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acids: These compounds are also used as protecting groups in peptide synthesis.

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another similar compound used in peptide synthesis.

Uniqueness: (9H-Fluoren-9-yl)methyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is unique due to its specific structure, which provides both steric hindrance and stability during peptide synthesis . Its ability to be selectively cleaved under mild conditions makes it highly valuable in the synthesis of complex peptides and proteins .

特性

分子式 |

C24H22N2O3 |

|---|---|

分子量 |

386.4 g/mol |

IUPAC名 |

9H-fluoren-9-ylmethyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate |

InChI |

InChI=1S/C24H22N2O3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H2,25,27)(H,26,28) |

InChIキー |

DKSDXQLRNVXKEX-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。